molecular formula C12H14OS B14503746 ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene CAS No. 63540-09-0

({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene

Cat. No.: B14503746
CAS No.: 63540-09-0
M. Wt: 206.31 g/mol
InChI Key: GOBSNTHRZMMNRW-UHFFFAOYSA-N
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Description

({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene: is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-en-1-yl group, a prop-1-en-1-yl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene typically involves the reaction of benzene with appropriate alkylating agents under controlled conditions. One common method involves the use of prop-2-en-1-yl bromide and prop-1-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions involving sulfanyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

    ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}thio)benzene: Similar structure but with a thioether linkage instead of a sulfanyl group.

    ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}oxy)benzene: Contains an ether linkage instead of a sulfanyl group.

    ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}amino)benzene: Contains an amino group instead of a sulfanyl group.

Uniqueness: The presence of the sulfanyl group in ({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene imparts unique reactivity and interaction capabilities compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.

Properties

CAS No.

63540-09-0

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

3-prop-2-enoxyprop-1-enylsulfanylbenzene

InChI

InChI=1S/C12H14OS/c1-2-9-13-10-6-11-14-12-7-4-3-5-8-12/h2-8,11H,1,9-10H2

InChI Key

GOBSNTHRZMMNRW-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC=CSC1=CC=CC=C1

Origin of Product

United States

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